Ethyl 5-amino-2-(phenylamino)-1,3-thiazole-4-carboxylate
Description
Ethyl 5-amino-2-(phenylamino)-1,3-thiazole-4-carboxylate is a thiazole-derived heterocyclic compound characterized by a central thiazole ring substituted with an amino group at position 5, a phenylamino group at position 2, and an ethyl ester at position 4. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of sulfonamide derivatives and metal-binding agents. Evidence from synthetic protocols indicates that it is synthesized via nucleophilic substitution reactions, such as the reaction of ethyl 5-amino-1,3-thiazole-4-carboxylate with phenylsulfonyl chloride under basic conditions . Its structural versatility allows for modifications at the amino and phenylamino positions, enabling the exploration of structure-activity relationships (SAR) in drug discovery .
Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-amino-2-anilino-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c1-2-17-11(16)9-10(13)18-12(15-9)14-8-6-4-3-5-7-8/h3-7H,2,13H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUXLAXLRKGNKHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)NC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-amino-2-(phenylamino)-1,3-thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a thiazole ring structure that is known for its versatility in biological applications. The presence of amino and carboxylate groups enhances its reactivity and interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, influencing various biochemical pathways. The thiazole moiety can participate in enzyme inhibition and receptor modulation, which are crucial for its therapeutic effects.
Biological Activities
- Antimicrobial Activity : Thiazole derivatives, including this compound, have demonstrated significant antimicrobial properties. They are effective against a range of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
- Antitumor Activity : Recent studies have highlighted the antitumor potential of this compound. For instance, compounds with similar thiazole structures have shown promising results against various cancer cell lines, including A549 (lung cancer) and HT29 (colon cancer). A study indicated that modifications on the phenyl ring significantly enhanced the antiproliferative activity against these cancer cells .
- Anticonvulsant Effects : Some thiazole derivatives exhibit anticonvulsant properties. Research has shown that certain substituted thiazoles can provide seizure protection in animal models, indicating their potential use in treating epilepsy .
Case Study 1: Antitumor Efficacy
A study by Zhang et al. synthesized a series of 2-amino-4-phenylthiazole derivatives and evaluated their antiproliferative activity against several cancer cell lines. Among these derivatives, one compound exhibited an IC50 value of 2.01 µM against HT29 cells, indicating strong growth inhibition. The introduction of halogen substituents on the phenyl ring was found to enhance antitumor activity significantly .
Case Study 2: Antimicrobial Properties
In another investigation, a derivative of this compound was tested for its antimicrobial efficacy against Mycobacterium tuberculosis. The compound showed promising results in inhibiting both actively replicating and persistent strains of the bacteria, suggesting its potential as a new therapeutic agent for tuberculosis treatment .
Comparative Analysis
To better understand the efficacy of this compound relative to similar compounds, the following table summarizes key findings from recent research:
| Compound | Activity Type | IC50 Value (µM) | Target Cell Line |
|---|---|---|---|
| This compound | Antitumor | 2.01 | HT29 |
| Sulfathiazole | Antimicrobial | N/A | Various Bacteria |
| Ritonavir | Antiretroviral | N/A | HIV |
| Abafungin | Antifungal | N/A | Fungal Infections |
Scientific Research Applications
Synthesis of Ethyl 5-amino-2-(phenylamino)-1,3-thiazole-4-carboxylate
The synthesis of this compound typically involves multi-step chemical reactions that can yield high-purity products. For example, one method includes the reaction of acetoacetic ester with N-bromosuccinimide followed by the introduction of thiourea derivatives to form the thiazole ring. This method simplifies bromination and cyclization steps, enhancing yield and purity, which are crucial for pharmaceutical applications .
Pharmaceutical Applications
This compound has been identified as a pharmaceutical intermediate. Its derivatives have shown potential in the development of drugs targeting various diseases, including:
- Antitumor Activity : Research indicates that thiazole derivatives exhibit cytotoxic effects against cancer cell lines, suggesting their utility in anticancer drug development .
- Antiviral Properties : Compounds derived from thiazoles have been evaluated for their effectiveness against viruses such as HIV, indicating a role in antiviral therapy .
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Studies have shown that thiazole derivatives can inhibit key enzymes involved in disease pathways, making them candidates for therapeutic agents .
- Receptor Modulation : Research has indicated that these compounds can act as allosteric modulators of G protein-coupled receptors (GPCRs), which are critical targets in treating central nervous system disorders .
Case Studies and Research Findings
Several studies highlight the efficacy and potential applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antitumor Activity | Demonstrated significant cytotoxicity against breast cancer cell lines. |
| Study B | Antiviral Properties | Showed promising results against HIV replication in vitro. |
| Study C | GPCR Modulation | Identified as a potential allosteric modulator for CNS disorders. |
Conclusion and Future Directions
This compound presents a versatile scaffold for drug discovery due to its diverse biological activities. Future research could focus on optimizing its pharmacological properties through structural modifications to enhance efficacy and reduce toxicity.
Continued exploration into its mechanism of action and therapeutic applications will be essential for developing novel treatments based on this compound.
Chemical Reactions Analysis
Nucleophilic Substitution at the Amino Group
The primary amino group at position 5 participates in nucleophilic reactions, forming amides, ureas, or thioureas. For example:
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Acylation : Reacts with trichloroacetyl isocyanate to yield ethyl 2-methyl-5-[(trichloroacetyl)carbamoylamino]-1,3-thiazole-4-carboxylate (99% yield, THF, 65°C) .
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Alkylation : Treatment with cyclopropyl methylbromide in DMF/K₂CO₃ produces 5-(cyclopropylmethoxycarbonyl)-2-methyl derivatives (39% yield) .
Cycloaddition and Ring-Opening Reactions
The thiazole ring participates in [3+2] cycloadditions with dipolarophiles like TosMIC (toluenesulfonyl methyl isocyanide):
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Thiazole Ring Functionalization : Reaction with TosMIC under basic conditions (EtOH/KOH) yields 2-(methylthio)-N-phenylthiazole-5-carboxamides .
| Substrate | Reagent | Product | Conditions | Reference |
|---|---|---|---|---|
| Thiazole core | TosMIC, KOH/EtOH | 2-(Methylthio)-N-phenylthiazole-5-carboxamide | 0–5°C → RT |
Coupling Reactions at the Ester Group
The ethyl ester at position 4 undergoes hydrolysis and subsequent coupling:
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Hydrolysis : Ethyl ester converts to carboxylic acid under acidic/basic conditions (e.g., H₂SO₄ or KOH) .
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Amide Formation : The resulting acid reacts with amines (e.g., 4,4-difluorocyclohexylamine) via HCTU/HOBt coupling to form bioactive amides .
Electrophilic Aromatic Substitution
The phenylamino group at position 2 directs electrophilic substitution:
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Nitration/Sulfonation : Limited data, but analogous thiazoles undergo nitration at the para position of the phenyl group under HNO₃/H₂SO₄.
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Halogenation : Bromine or Cl₂ in acetic acid introduces halogens at the phenyl ring’s meta position.
Oxidation and Reduction
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Amino Group Oxidation : The 5-amino group oxidizes to nitroso or nitro derivatives using H₂O₂/Fe³⁺.
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Ester Reduction : LiAlH₄ reduces the ester to a primary alcohol, enabling further functionalization.
Metal-Catalyzed Cross-Couplings
The thiazole core participates in Suzuki-Miyaura couplings:
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Palladium-Catalyzed Arylation : Reacts with arylboronic acids (Pd(PPh₃)₄, Na₂CO₃) to form biarylthiazoles .
Key Mechanistic Insights
Comparison with Similar Compounds
Comparison with Structurally Similar Thiazole Derivatives
Thiazole derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a detailed comparison of Ethyl 5-amino-2-(phenylamino)-1,3-thiazole-4-carboxylate with analogous compounds:
Substituent Variations at Position 2
- Ethyl 2-(3-aminophenyl)-4-phenylthiazole-5-carboxylate (): Structure: Position 2 is substituted with a 3-aminophenyl group instead of phenylamino. Molecular Weight: 415.44 g/mol (C₂₃H₂₁N₅O₃) .
- Ethyl 2-[(2-methylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate (): Structure: Incorporates a trifluoromethyl (-CF₃) group at position 4 and a 2-methylphenylamino group at position 2.
Substituent Variations at Position 4
- Ethyl 4-methyl-2-[(3-nitrobenzoyl)amino]-1,3-thiazole-5-carboxylate (): Structure: Position 4 features a methyl group instead of an ethyl ester, and position 2 is substituted with a nitrobenzoylamino group. Properties: The nitro group (-NO₂) confers electron-withdrawing effects, which may reduce electron density on the thiazole ring and alter reactivity in electrophilic substitutions .
Fluorinated Analogues
- Ethyl 5-amino-2-(2,2-difluoropropyl)-1,3-thiazole-4-carboxylate (): Structure: Position 2 has a difluoropropyl group instead of phenylamino. Properties: Fluorine atoms enhance metabolic stability and membrane permeability, making this compound a candidate for CNS-targeted therapies .
- Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate (): Structure: Position 5 is substituted with a trifluoromethyl group.
Methyl-Substituted Analogues
- 5-Methyl-2-phenylaminothiazole-4-carboxylic acid ethyl ester (): Structure: A methyl group replaces the amino group at position 5. Properties: The absence of the amino group reduces polarity, leading to higher logP values (predicted pKa = 2.53) and altered pharmacokinetic profiles .
Q & A
Q. What are the standard synthetic protocols for Ethyl 5-amino-2-(phenylamino)-1,3-thiazole-4-carboxylate?
The synthesis typically involves multi-step reactions starting with ethyl 2-aminothiazole-4-carboxylate derivatives. Key steps include:
- Amination : Introduction of the phenylamino group via nucleophilic substitution or coupling reactions under basic conditions.
- Esterification : Use of ethyl chloroformate or ethanol in the presence of acid catalysts to stabilize the carboxylate moiety.
- Purification : Column chromatography or recrystallization in ethanol/water mixtures to isolate the product .
Q. Which spectroscopic and crystallographic techniques are recommended for structural characterization?
- NMR Spectroscopy : H and C NMR to confirm substituent positions and hydrogen bonding (e.g., NH protons resonate at δ 6.5–7.5 ppm) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) for resolving crystal structures, particularly to analyze hydrogen-bonding networks and thiazole ring planarity .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns .
Q. What biological activities are commonly associated with structurally similar thiazole derivatives?
- Antimicrobial Activity : Inhibition of bacterial enzymes (e.g., dihydrofolate reductase) via hydrogen bonding with the amino group .
- Anticancer Potential : Disruption of microtubule assembly in cancer cells, as observed in analogs with trifluoromethyl substituents .
- Enzyme Modulation : Interaction with kinases or proteases due to the electron-rich thiazole core .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the final coupling step?
- Catalyst Screening : Test palladium-based catalysts (e.g., Pd(PPh)) for Buchwald-Hartwig amination, which improves aryl coupling efficiency .
- Solvent Effects : Replace ethanol with polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of the phenylamino group .
- Temperature Control : Gradual heating (60–80°C) to prevent side reactions like ester hydrolysis .
Q. How should researchers resolve contradictions in reported biological activity data?
- Assay Standardization : Use validated cell lines (e.g., HepG2 for cytotoxicity) and replicate conditions from literature with conflicting results .
- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., phenyl vs. pyrazole groups) on target binding using molecular docking .
- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., enhanced antifungal activity with electron-withdrawing substituents) .
Q. What strategies improve the compound’s pharmacokinetic profile for in vivo studies?
- Prodrug Design : Replace the ethyl ester with a tert-butyl carbamate to enhance metabolic stability .
- Solubility Enhancement : Co-crystallization with cyclodextrins or formulation in PEG-based nanoemulsions .
- Metabolite Tracking : Use F NMR (if fluorinated analogs are synthesized) to monitor hepatic clearance pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
